molecular formula C18H21NO4 B13785673 N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide CAS No. 73664-68-3

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B13785673
CAS No.: 73664-68-3
M. Wt: 315.4 g/mol
InChI Key: SIPKIHWUIZUHLU-UHFFFAOYSA-N
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Description

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group, a cyclopentadienyl moiety, and three methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Introduction of the Cyclopentadienyl Group: The acid chloride is then reacted with cyclopentadienyl lithium or cyclopentadienyl magnesium bromide to introduce the cyclopentadienyl moiety.

    Allylation: The resulting intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:

    N-Allylbenzamide: Lacks the cyclopentadienyl and methoxy groups, resulting in different chemical and biological properties.

    N-(2,4-Cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide: Lacks the allyl group, which may affect its reactivity and applications.

    3,4,5-Trimethoxybenzamide: Lacks both the allyl and cyclopentadienyl groups, making it less complex and potentially less versatile.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

CAS No.

73664-68-3

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclopenta-2,4-dien-1-yl-3,4,5-trimethoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C18H21NO4/c1-5-10-19(14-8-6-7-9-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h5-9,11-12,14H,1,10H2,2-4H3

InChI Key

SIPKIHWUIZUHLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2C=CC=C2

Origin of Product

United States

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